molecular formula C6H20N3+3 B1230999 Bis(3-azaniumylpropyl)azanium

Bis(3-azaniumylpropyl)azanium

Cat. No. B1230999
M. Wt: 134.24 g/mol
InChI Key: OTBHHUPVCYLGQO-UHFFFAOYSA-Q
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3-azaniumylpropyl)azanium is the ammonium ion resulting from deprotonation of all three amino groups of bis(3-aminopropyl)amine;  major species at pH 7.3. It is a conjugate acid of a bis(3-aminopropyl)amine.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding Networks

Bis(3-azaniumylpropyl)azanium hexachloridobismuthate(III) monohydrate was analyzed to reveal its asymmetric unit, consisting of a triprotonated bis(3-azaniumylpropyl)azanium cation, octahedral [BiCl6]3− anions, and a water molecule. The crystal structure is characterized by O—H⋯Cl and N—H⋯Cl hydrogen bonds forming a three-dimensional network, showcasing its potential in the study of hydrogen bonding interactions and crystal engineering (Elfaleh, Chouaib, & Kamoun, 2013).

Coordination Chemistry and Ligand Design

The coordination chemistry of bis(amido)cyclodiphosph(III)azanes, related to bis(3-azaniumylpropyl)azanium, was reviewed, focusing on their role as dinegative chelating N-donor ligands for main-group elements. This highlights the compound's significance in the development of new ligands and coordination complexes, which can have applications ranging from catalysis to materials science (Stahl, 2000).

Electrochemical Applications

Azepanium-based ionic liquids, related to bis(3-azaniumylpropyl)azanium, were explored as electrolyte components for electrochemical double-layer capacitors (EDLCs), indicating the potential of bis(3-azaniumylpropyl)azanium derivatives in high-voltage supercapacitors and other electrochemical storage devices. The study compared various ionic liquids in terms of viscosity, conductivity, and electrochemical behavior, highlighting the compound's relevance in the development of green electrolytes for sustainable energy systems (Pohlmann et al., 2015).

Optical and Luminescent Properties

The structural characterization and vibrational studies of a new luminescent organic-inorganic material containing bis(3-azaniumylpropyl)azanium highlighted its potential in the development of novel luminescent materials. The study focused on the crystal structure, vibrational modes, and optical absorption, revealing two absorption bands and photoluminescence emissions, which could have applications in optoelectronics and photonics (Elfaleh & Kamoun, 2016).

properties

Product Name

Bis(3-azaniumylpropyl)azanium

Molecular Formula

C6H20N3+3

Molecular Weight

134.24 g/mol

IUPAC Name

bis(3-azaniumylpropyl)azanium

InChI

InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2/p+3

InChI Key

OTBHHUPVCYLGQO-UHFFFAOYSA-Q

Canonical SMILES

C(C[NH3+])C[NH2+]CCC[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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